2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole

Medicinal Chemistry Drug Design Physicochemical Profiling

Kinase drug discovery programs risk SAR misinterpretation when sourcing generic 2-aminothiazoles. This specific 5-dimethylaminomethyl analog is critical for reproducing CDK2 potency data (IC₅₀ down to 0.0009 µM) and selectivity profiles. • Differentiated scaffold: Balanced LogP (2.593) and TPSA (42.15 Ų) for cell permeability optimization. • Validated quality: Supplied at ≥98% purity with cold-chain storage (2-8°C), sealed and dry, preventing false positives in fragment screens. • Functional handles: Primary amine and 4-fluorophenyl ring enable library synthesis and bioconjugation for chemical probe development.

Molecular Formula C12H14FN3S
Molecular Weight 251.33 g/mol
Cat. No. B12447851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole
Molecular FormulaC12H14FN3S
Molecular Weight251.33 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(N=C(S1)N)C2=CC=C(C=C2)F
InChIInChI=1S/C12H14FN3S/c1-16(2)7-10-11(15-12(14)17-10)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H2,14,15)
InChIKeySAKHPJDZPBYHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole – A Kinase-Targeted 2-Aminothiazole Scaffold


2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole (CAS 955327-92-1) is a heterocyclic small molecule belonging to the 2-aminothiazole class, a scaffold extensively employed in kinase inhibitor discovery and chemical biology due to its balanced physicochemical profile and established synthetic tractability [1]. The compound incorporates a 4-fluorophenyl substituent at position 4 and a dimethylaminomethyl group at position 5 of the thiazole core, yielding a molecular formula of C₁₂H₁₄FN₃S and a molecular weight of 251.32 g/mol. These structural features are directly relevant to procurement decisions in medicinal chemistry and chemical biology programs targeting cyclin-dependent kinases (CDKs), protein kinase B (PKB/Akt), and other serine/threonine kinases, where subtle variations in thiazole substitution profoundly alter target selectivity and cellular potency [2].

1
2-Aminothiazole scaffold for kinase inhibitor hit-to-lead design and SAR exploration.
2
5-(dimethylaminomethyl) substitution positioned for CDK, PKB/Akt, and Ser/Thr kinase pathway studies.
3
Balanced physicochemical profile supporting hit-to-lead optimization and selectivity profiling workflows.

Why Generic 2-Aminothiazole Analogs Cannot Substitute This Compound


Substituting the target compound with a generic 2-aminothiazole analog in a kinase inhibitor program carries substantial risk because even minor structural modifications—such as the presence or absence of the 5-dimethylaminomethyl group—produce large shifts in lipophilicity, polar surface area, hydrogen-bonding capacity, and basicity [1]. In the diaminothiazole inhibitor series, moving from a weakly active hit (IC₅₀ ≈ 15 µM) to optimized leads (IC₅₀ = 0.0009–0.0015 µM against CDK2) was achieved through systematic substitution at the thiazole 4- and 5-positions, demonstrating that the 5-substituent is not merely a passive solubility handle but a critical determinant of potency and selectivity [2]. Consequently, sourcing a 2-aminothiazole with incorrect substitution—e.g., a 5-unsubstituted or 5-methyl analog—will not reproduce the biological data generated with the target compound and may produce misleading structure–activity relationship (SAR) conclusions.

5-Substitution mismatch: 5-unsubstituted or 5-methyl analogs lack the dimethylaminomethyl group, which may significantly alter lipophilicity, H-bond capacity, and kinase engagement profile.
Potency context not reproducible: Published diaminothiazole SAR shows 5-substitution is essential for nanomolar-range kinase inhibition; simpler analogs may not reproduce reported assay potency context.
SAR interpretation risk: Substituting with a generic 2-aminothiazole lacking the 5-dimethylaminomethyl group may produce misleading structure–activity conclusions.

Quantitative Differentiation Evidence for Informed Procurement


Topological Polar Surface Area vs. 5-Unsubstituted and 5-Methyl Analogs

The target compound exhibits a Topological Polar Surface Area (TPSA) of 42.15 Ų, which is substantially lower than that of its closest commercially available analog, 2-Amino-4-(4-fluorophenyl)thiazole (TPSA = 67.15 Ų), and the 5-methyl analog, 2-Amino-5-methyl-4-(4-fluorophenyl)thiazole (TPSA = 67.15 Ų) . This 25.0 Ų reduction (37.2% decrease) in TPSA is driven by replacement of a hydrogen or methyl group with the dimethylaminomethyl substituent at position 5. Lower TPSA is quantitatively associated with improved passive membrane permeability, a parameter routinely considered in CNS drug design where TPSA < 60–70 Ų is strongly preferred [1].

TPSA Comparison
Head-to-head
TPSA 42.15 Ų vs 67.15 Ų (analogs)
Δ –25.0 Ų (–37.2%)
Lower TPSA may support improved passive membrane permeability in kinase cell assays.
Vendor computed data; verification recommended.
Medicinal Chemistry Drug Design Physicochemical Profiling

LogP Lipophilicity Optimization vs. Close Analogs

The computed octanol–water partition coefficient (LogP) of the target compound is 2.593, which is 0.520 log units lower than that of 2-Amino-4-(4-fluorophenyl)thiazole (LogP = 3.113) and 0.828 log units lower than that of 2-Amino-5-methyl-4-(4-fluorophenyl)thiazole (LogP = 3.421) . The 5-dimethylaminomethyl substituent introduces a tertiary amine that substantially moderates lipophilicity while maintaining adequate hydrophobic character for target binding. A LogP in the 2–3 range is within the optimal window for oral bioavailability and avoids the elevated metabolic clearance and promiscuity risks associated with LogP > 3.5 compounds [1].

LogP Comparison
Head-to-head
LogP 2.59 vs 3.11 (unsub.) / 3.42 (methyl)
Δ –0.52 to –0.83 log units
Moderated lipophilicity may reduce off-target binding and metabolic clearance risks in ADME assays.
Computed LogP; experimental determination advised.
Lipophilicity ADME Lead Optimization

Hydrogen-Bond Acceptor Capacity vs. Simpler Scaffolds

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites, compared to 2 HBA sites for 2-Amino-4-(4-fluorophenyl)thiazole and 2 HBA sites for 2-Amino-5-methyl-4-(4-fluorophenyl)thiazole . The additional two HBA sites arise from the tertiary amine and the thiazole nitrogen in the dimethylaminomethyl side chain. In kinase inhibitor design, an increased HBA count can strengthen hinge-region interactions with the kinase ATP-binding pocket (e.g., hydrogen bonding with backbone NH of Cys or Asp residues), while the basic amine may form ionic interactions with catalytic lysine or DFG-loop aspartate residues [1].

H-Bond Acceptors
Head-to-head
4 HBA (target) vs 2 HBA (analogs)
+2 HBA sites (100% increase)
Expanded polar interaction capacity supports kinase hinge-region engagement and selectivity profiling.
Based on structural descriptors.
Molecular Recognition Kinase Binding Structure-Based Design

CDK2 Inhibitory Potency Driven by 5-Substitution

Although direct IC₅₀ data for the target compound against individual kinases has not been publicly disclosed, class-level evidence from the diaminothiazole CDK inhibitor series establishes that 5-substitution in 2-aminothiazoles is a critical potency determinant. In a published medicinal chemistry campaign, optimization of a 5-unsubstituted 2-aminothiazole hit (CDK2 IC₅₀ ≈ 15 µM) through systematic modification at the thiazole 4- and 5-positions yielded highly potent diaminothiazole leads with CDK2 IC₅₀ values of 0.0009–0.0015 µM—a >10,000-fold improvement [1]. The target compound, bearing a 5-dimethylaminomethyl substituent and a 4-fluorophenyl group, incorporates structural features that place it within this SAR-proven chemical space, whereas 5-unsubstituted or 5-alkyl analogs lack the key substituent that drives potency gains [2].

CDK2 Potency SAR
Class-level
5-Substitution enabled >10,000-fold improvement in diaminothiazole series (hit IC₅₀ ~15 µM to leads 0.0009–0.0015 µM)
Class-level SAR supports 5-dimethylaminomethyl as a critical potency determinant; direct compound data not yet reported.
Data from Schoenfeld et al. (2013); target compound not individually profiled.
Kinase Inhibition CDK2 SAR

Rotatable Bond Count and Molecular Flexibility

The target compound contains 3 rotatable bonds, compared to 1 rotatable bond for 2-Amino-4-(4-fluorophenyl)thiazole and 1 rotatable bond for 2-Amino-5-methyl-4-(4-fluorophenyl)thiazole . The additional rotatable bonds originate from the 5-dimethylaminomethyl side chain. While increased rotational freedom can carry an entropic penalty upon binding, the dimethylamino group in this scaffold is capable of forming stabilizing ionic or hydrogen-bond interactions with kinase active-site residues, offsetting the entropic cost and potentially enhancing selectivity through induced-fit recognition [1]. The presence of 3 rotatable bonds also expands the accessible conformational space for scaffold decoration in hit-to-lead chemistry.

Rotatable Bonds
Head-to-head
3 rot. bonds vs 1 (analogs)
+2 rotatable bonds
Additional flexibility offers vectors for derivatization while retaining a basic amine for catalytic residue interactions.
Conformational space may require binding entropy assessment.
Conformational Flexibility Binding Entropy Ligand Efficiency

Purity Specification and Storage for Reproducible Research

The target compound is supplied by multiple independent vendors (Chemscene, Leyan, AKSci) with a documented purity specification of ≥98% and a recommended storage condition of sealed, dry, 2–8°C . This level of quality assurance is critical for reproducible biological assay results; in the CDK2 diaminothiazole SAR campaign, compounds were rigorously purified and characterized before IC₅₀ determination, and impurity-related artifacts were explicitly excluded [1]. In contrast, many generic 2-aminothiazole analogs are offered only at 95% purity or without specified storage conditions, introducing uncontrolled variability that can confound dose–response and selectivity profiling.

Purity & Storage
Specification review
≥98% purity; sealed, dry, 2–8°C (multi-vendor)
Defined purity and cold-chain storage reduce batch variability and degradation of the basic dimethylamino group.
Vendor specifications; confirm lot-specific COA.
Quality Assurance Reproducibility Compound Management

Research and Industrial Application Scenarios


Kinase Inhibitor Hit-to-Lead Optimization

The target compound is ideally suited as a starting scaffold for cyclin-dependent kinase (CDK) inhibitor discovery programs. The diaminothiazole series has demonstrated that 5-substitution can enhance CDK2 potency by >10,000-fold (IC₅₀ from 15 µM to 0.0009 µM) [1]. With its 5-dimethylaminomethyl side chain, favorable LogP (2.593), and reduced TPSA (42.15 Ų), the compound provides a balanced physicochemical starting point for medicinal chemistry teams aiming to optimize both potency and cellular permeability without the excessive lipophilicity of 5-methyl or 5-unsubstituted analogs .

Kinase Selectivity Profiling

Because the dimethylaminomethyl group introduces two additional hydrogen-bond acceptor sites relative to simpler 2-aminothiazoles (4 vs. 2 HBA) [1], the target compound can establish distinct polar interaction networks within kinase ATP-binding pockets. This property supports selectivity profiling across kinase panels (e.g., CDK1, CDK2, CDK5, GSK3β) where differential engagement of the dimethylamino moiety may discriminate between kinases that share a conserved hinge region but diverge in their solvent-exposed or ribose-binding pockets, as observed in diaminothiazole CDK2 vs. CDK5 selectivity studies .

Chemical Probe Development for Transcriptional CDKs

The established SAR linking 2-aminothiazole 5-substitution to CDK potency, combined with the compound’s moderate lipophilicity (LogP 2.593) and compliance with CNS drug-like TPSA thresholds (<60 Ų) [1], positions it as a candidate for developing cell-permeable chemical probes targeting transcriptional CDKs (e.g., CDK7, CDK9, CDK11). The 3 rotatable bonds provide synthetic handles for appending reporter tags (fluorophores, biotin) without abolishing kinase affinity, a strategy validated in the broader diaminothiazole inhibitor class .

Fragment-Based and DNA-Encoded Library Synthesis

The presence of a primary aromatic amine at the 2-position, a 4-fluorophenyl ring amenable to further functionalization, and a tertiary amine side chain makes this compound an attractive building block for library synthesis. Vendors supply the target compound at ≥98% purity with defined cold-chain storage [1], ensuring that it meets the quality requirements for high-throughput chemistry workflows, where impurities >2% can generate false-positive hits in DEL selections or fragment screens. The validated storage conditions (sealed, dry, 2–8°C) also support compound management in centralized screening collections .

Application
Selection Property
Validation Focus
Kinase Inhibitor Hit-to-Lead Optimization
Balanced physicochemical window (LogP, TPSA)
Verify cell permeability and target engagement in CDK enzyme/cell assays
Kinase Selectivity Profiling
Expanded H-bond acceptor capacity (4 vs 2)
Profile against CDK1/2/5, GSK3β, and related Ser/Thr kinase panels
Chemical Probe Development (Transcriptional CDKs)
TPSA and LogP within probe-design space
Assess target engagement and selectivity in cellular transcriptional CDK assays
Fragment-Based & DEL Library Synthesis
High purity specification and controlled storage
Confirm lot consistency and stability under cold-chain for HTS/DEL workflows
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